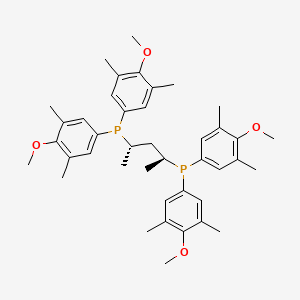![molecular formula C15H20Cl2N2O2 B13735750 1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride CAS No. 29440-70-8](/img/structure/B13735750.png)
1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride is a chemical compound with a complex structure.
Méthodes De Préparation
The synthesis of 1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride involves several steps. One common method includes the functionalization of mesoporous materials with the compound. For instance, n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride can be anchored on SBA-15 as a basic nanocatalyst . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include strong acids and bases, as well as oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has several scientific research applications. It is used in the synthesis of pyran heterocyclic compounds, which have significant biological activities . Additionally, it serves as a catalyst in various organic reactions, making it valuable in industrial processes. Its unique structure also makes it a subject of interest in medicinal chemistry for the development of new drugs .
Mécanisme D'action
The mechanism of action of 1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. The pathways involved in its action are complex and depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride can be compared with other similar compounds, such as n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride. These compounds share similar structural features but differ in their specific functional groups and applications . The uniqueness of this compound lies in its specific interactions and applications in various fields.
Propriétés
Numéro CAS |
29440-70-8 |
|---|---|
Formule moléculaire |
C15H20Cl2N2O2 |
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride |
InChI |
InChI=1S/C15H19ClN2O2.ClH/c1-10-3-2-4-12(16)14(10)17-15(19)20-13-9-18-7-5-11(13)6-8-18;/h2-4,11,13H,5-9H2,1H3,(H,17,19);1H |
Clé InChI |
WTTDFDIVNVDRHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=O)OC2C[NH+]3CCC2CC3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


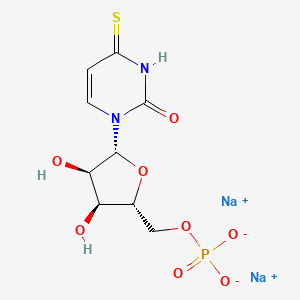
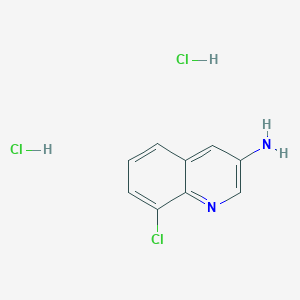
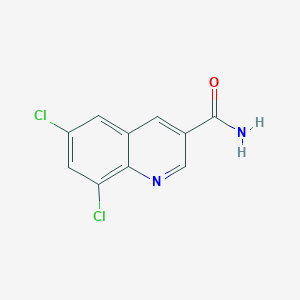
![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
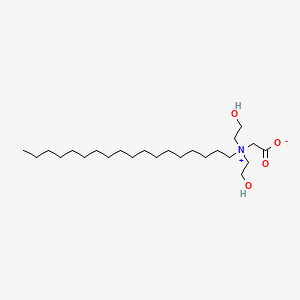
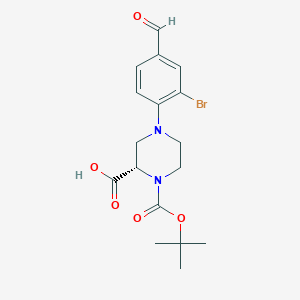
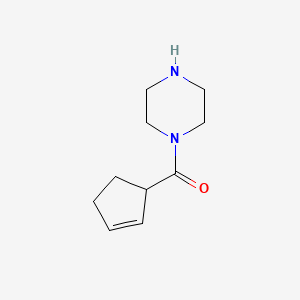
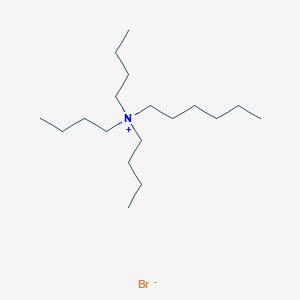

![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)
![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)

